molecular formula C11H10BrFO2 B1429220 Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate CAS No. 581778-88-3

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

Cat. No. B1429220
M. Wt: 273.1 g/mol
InChI Key: IOEPXDFITGTNSL-GQCTYLIASA-N
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Description

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is a chemical compound with the molecular formula C11H10BrFO2 . It has a molecular weight of 273.1 . The IUPAC name for this compound is ethyl (2E)-3-(4-bromo-2-fluorophenyl)-2-propenoate .


Molecular Structure Analysis

The InChI code for Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate is 1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+ . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate has a molecular weight of 273.1 .

Scientific Research Applications

1. Crystal Packing and Nonhydrogen Bonding Interactions

Research on similar compounds to Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxy counterpart, shows these compounds utilize rare nonhydrogen bonding interactions, including N⋯π and O⋯π types, in their crystal packing. These interactions, along with hydrogen bonds, form structural motifs like zigzag double-ribbons and double-columns (Zhang, Wu, & Zhang, 2011), (Zhang, Tong, Wu, & Zhang, 2012).

2. Electromechanical and Structural Analysis

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, offers insights into electromechanical properties and structural analysis. It forms as the enamine tautomer in the solid state and is characterized using techniques like IR, UV, and NMR spectroscopy, with its structure revealing specific bond distances and bifurcated hydrogen bonding (Johnson et al., 2006).

3. Applications in Organic Synthesis

Studies on the synthesis of 3-fluorofuran-2(5H)-ones from fluoroalkenoates, which are structurally related to Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, reveal potential applications in organic synthesis. The process involves photoisomerisation and cyclisation, demonstrating the compound's utility in producing novel fluorinated building blocks (Pomeisl et al., 2007).

4. Electromechanical Reduction Studies

The electromechanical reduction properties of similar compounds, such as ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate, are studied using cyclic voltammetry and controlled-potential electrolysis. This research contributes to understanding the reduction behavior of similar esters, including Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate (Esteves et al., 2003).

5. Coenzyme NADH Model Mediated Reactions

The reaction of Ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, a compound with structural similarities, with a coenzyme NADH model provides insights into the debromination and cyclopropanation processes. This can inform the potential use of Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate in biochemistry and pharmaceutical research (Fang, Liu, Wang, & Ke, 2006).

6. Nematic Liquid Crystal Photoalignment

Compounds derived from prop-2-enoates, including fluorinated variants, have been used to promote photoalignment in nematic liquid crystals. This application could extend to Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate, suggesting its potential use in liquid crystal display (LCD) technology (Hegde, Ata Alla, Matharu, & Komitov, 2013).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

ethyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPXDFITGTNSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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